molecular formula C9H10BrF2NO B13052906 (1S)-1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL

(1S)-1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL

Cat. No.: B13052906
M. Wt: 266.08 g/mol
InChI Key: MFAKSCMQXMQSKT-KISVTORNSA-N
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Description

Molecular Formula and Weight Analysis

Molecular Formula : $$ \text{C}9\text{H}{10}\text{BrF}_2\text{NO} $$
Molecular Weight : 266.08 g/mol

Property Value Source
Molecular Formula $$ \text{C}9\text{H}{10}\text{BrF}_2\text{NO} $$
Molecular Weight 266.08 g/mol
Elemental Composition Carbon (9), Hydrogen (10), Bromine (1), Fluorine (2), Nitrogen (1), Oxygen (1)

The molecular weight aligns with the sum of atomic weights: $$ (9 \times 12.01) + (10 \times 1.008) + (79.90) + (2 \times 19.00) + 14.01 + 16.00 = 266.08 \, \text{g/mol} $$.

Crystallographic Data and X-ray Diffraction Studies

Current Availability : No direct X-ray crystallography data for (1S)-1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL is reported in the provided sources.

Typical Methodology :

  • X-ray Crystallography : Determines precise atomic coordinates and confirms stereochemistry.
  • Raman/Infrared Spectroscopy : Identifies functional group vibrations (e.g., $$ \text{N-H} $$, $$ \text{O-H} $$), though not directly cited for this compound.

While polymorphic forms of structurally related compounds (e.g., flupyradifurone) have been characterized via Raman and IR spectroscopy, analogous studies for this compound remain unreported.

Properties

Molecular Formula

C9H10BrF2NO

Molecular Weight

266.08 g/mol

IUPAC Name

(1S)-1-amino-1-(4-bromo-2,6-difluorophenyl)propan-2-ol

InChI

InChI=1S/C9H10BrF2NO/c1-4(14)9(13)8-6(11)2-5(10)3-7(8)12/h2-4,9,14H,13H2,1H3/t4?,9-/m1/s1

InChI Key

MFAKSCMQXMQSKT-KISVTORNSA-N

Isomeric SMILES

CC([C@H](C1=C(C=C(C=C1F)Br)F)N)O

Canonical SMILES

CC(C(C1=C(C=C(C=C1F)Br)F)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a brominated and fluorinated benzene derivative.

    Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques, ensuring the desired (1S) configuration.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles like sodium azide or thiols are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted phenyl derivatives, ketones, aldehydes, and different amines or alcohols, depending on the reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Research
Recent studies have investigated the role of heterocyclic amines in cancer development. (1S)-1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL may exhibit anticancer properties due to its structural features that allow interaction with biological targets involved in cancer pathways. Research indicates that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells .

Pharmacological Studies
The compound's amino alcohol structure suggests potential as a drug scaffold. Its ability to form hydrogen bonds may enhance binding affinity to biological targets, making it a candidate for further pharmacological evaluation. Studies focusing on structure-activity relationships could reveal its efficacy as an anti-inflammatory or analgesic agent.

Environmental Applications

Pollution Control
The compound's fluorinated phenyl group may impart unique properties that enhance degradation pathways for environmental pollutants. Research indicates that compounds with similar structures can facilitate the breakdown of persistent organic pollutants (POPs) in contaminated environments . This application is critical in developing strategies for pollution remediation.

Biodegradation Studies
Investigating the biodegradability of (1S)-1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL could provide insights into its environmental impact and sustainability. Understanding its degradation pathways will help assess its safety in ecological systems.

Industrial Applications

Chemical Synthesis
In synthetic organic chemistry, (1S)-1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL can serve as an intermediate for producing more complex molecules. Its unique functional groups allow for various chemical reactions, including nucleophilic substitutions and coupling reactions . This versatility is valuable in developing new materials and pharmaceuticals.

Application AreaPotential UsesRelevant Studies
Medicinal ChemistryAnticancer agents, anti-inflammatory drugsStudies on heterocyclic amines
Environmental SciencePollution degradation, biodegradation researchResearch on POPs
Industrial ChemistrySynthetic intermediates for pharmaceuticalsSynthesis methodologies

Case Study 1: Anticancer Activity

A study exploring the anticancer properties of structurally related compounds demonstrated significant inhibition of tumor cell proliferation when treated with fluorinated amino alcohols. This suggests that (1S)-1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL could be further investigated for similar effects.

Case Study 2: Environmental Remediation

Research assessing the degradation of fluorinated compounds in soil highlighted the potential of (1S)-1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL to facilitate the breakdown of harmful chemicals through microbial action. This finding underscores its relevance in environmental cleanup efforts.

Mechanism of Action

The mechanism of action of (1S)-1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following compounds share the amino-propanol backbone but differ in substituents and stereochemistry:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Features Purity/Availability Source
(1S,2R)-1-Amino-1-(3-bromophenyl)propan-2-ol C₉H₁₂BrNO 230.1 3-bromo-phenyl Discontinued (Biosynth)
(1S,2R)-1-Amino-1-(2-furyl)propan-2-OL C₇H₁₁NO₂ 141.17 2-furyl group (heterocyclic) Limited physical data
(1S,2R)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL C₁₀H₁₄BrNO 244.13 3-bromo-5-methylphenyl No density/boiling data
Target compound : (1S)-1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL C₉H₉BrF₂NO ~264.08* 4-bromo-2,6-difluorophenyl (para-bromo, ortho-fluoro) Not explicitly reported Extrapolated

*Molecular weight estimated based on formula.

Key Observations

Substituent Effects: The 4-bromo-2,6-difluorophenyl group in the target compound introduces steric hindrance and electronic effects distinct from analogs. The para-bromo and ortho-fluoro substituents may enhance binding to aromatic interaction sites in biological targets compared to meta-bromo (as in ) or non-fluorinated analogs . The 2-furyl analog () lacks halogenation, reducing its molecular weight by ~45% and likely altering solubility and reactivity.

Biological Relevance :

  • Fluorine in the target compound may improve metabolic stability and membrane permeability compared to the methyl-substituted analog (), which could exhibit increased lipophilicity but reduced electronegativity.

Biological Activity

(1S)-1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL is an organic compound characterized by its unique molecular structure, which includes an amino group, a hydroxyl group, and a phenyl ring substituted with bromine and fluorine atoms. This combination of functional groups contributes to its potential biological activity, making it a subject of interest in pharmaceutical research.

The molecular formula of (1S)-1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL is C9_9H10_{10}BrF2_2NO, with a molecular weight of 266.08 g/mol. The presence of halogen atoms (bromine and fluorine) enhances its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC9_9H10_{10}BrF2_2NO
Molecular Weight266.08 g/mol
Functional GroupsAmino, Hydroxyl
Halogen SubstituentsBromine, Fluorine

The biological activity of (1S)-1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL is primarily attributed to its ability to interact with various biological targets such as enzymes and receptors. The amino and hydroxyl groups facilitate hydrogen bonding with active sites on these targets, while the halogen substituents enhance binding affinity through halogen bonding and hydrophobic interactions. This mechanism can modulate the activity of proteins involved in critical biological processes.

Case Study 1: BACE1 Inhibition

A study focusing on small molecule inhibitors of BACE1 revealed that compounds with similar functional groups exhibited improved potency and central nervous system (CNS) penetration. These findings suggest that (1S)-1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL could be a candidate for further development in treating Alzheimer's disease .

Case Study 2: Anticancer Screening

In vitro studies on analogs of (1S)-1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL showed significant anticancer activity with IC50 values indicating effective inhibition of cancer cell proliferation. Such results highlight the potential for developing new anticancer agents based on this compound's structure .

Q & A

Q. Data Comparison :

CatalystReaction TypeYield (%)Selectivity (S:R)Reference
Pd(PPh₃)₄Suzuki-Miyaura78–85>99:1
RhCl(PPh₃)₃C–H Amination65–7292:8

Optimization requires ligand tuning (e.g., bulky phosphines for Pd to suppress β-hydride elimination) .

(Advanced) How can computational modeling predict regioselectivity in halogenation or amination steps?

Methodological Answer:
Density Functional Theory (DFT) studies identify transition states and charge distribution:

  • Electrophilic Bromination : Calculate Fukui indices to predict bromine attack at the para position due to electron-deficient aryl rings from fluorine’s −I effect .
  • Amination Stereochemistry : Molecular dynamics simulations (e.g., using Discovery Studio) model chiral induction during reductive amination, correlating ligand bulkiness with enantiomeric excess .

Q. Example Workflow :

Optimize substrate geometry (Gaussian 09).

Calculate electrostatic potential maps (VMD).

Simulate transition states (CP2K) .

(Advanced) How to resolve contradictions in reported yields for similar compounds under varying catalytic conditions?

Methodological Answer:
Discrepancies arise from:

  • Catalyst Loading : Higher Pd concentrations (>5 mol%) may deactivate via aggregation .
  • Solvent Effects : Polar solvents (DMF) improve solubility but may poison catalysts (e.g., Rh in DMSO) .
  • Steric Hindrance : Bulky 2,6-difluoro groups slow transmetallation in Pd-catalyzed reactions .

Q. Troubleshooting Steps :

Conduct kinetic studies (in situ IR/NMR) to identify rate-limiting steps.

Screen additives (e.g., Cs₂CO₃ for Pd, silver salts for Rh) to stabilize catalysts .

(Basic) What spectroscopic techniques are critical for characterizing intermediates and final products?

Methodological Answer:

  • ¹⁹F NMR : Quantifies fluorine substitution patterns (δ −110 to −115 ppm for difluorophenyl groups) .
  • Mass Spectrometry : HRMS confirms molecular ion ([M+H]⁺ at m/z 265.1) and bromine isotope patterns.
  • X-ray Crystallography : Resolves absolute stereochemistry (e.g., Flack parameter for (1S)-configuration) .

(Advanced) What role do silicon-containing intermediates play in analogous syntheses, and can they be adapted here?

Methodological Answer:
Silacyclopropanes or silatranes (from –7) are not directly applicable but inspire methodology:

  • Si–C Bond Activation : Rh-catalyzed C–Si cleavage () could adapt to deprotect silyl ethers during alcohol synthesis.
  • Steric Protection : Trimethylsilyl groups may temporarily block reactive sites during halogenation .

(Advanced) How does the electronic nature of the 4-bromo-2,6-difluorophenyl group influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Electron-Withdrawing Effects : Fluorine and bromine reduce electron density, slowing oxidative addition but favoring transmetallation in Pd-catalyzed reactions .
  • Ortho Effect : 2,6-Difluoro substitution prevents undesired C–H activation at adjacent positions .

Experimental Validation :
Compare coupling rates with non-fluorinated analogs using kinetic profiling (e.g., half-life < 2 hrs for difluorophenyl vs. >6 hrs for phenyl) .

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